BenchChemオンラインストアへようこそ!

Hydroxysafflor yellow A

Antioxidant capacity DPPH assay Natural product comparison

Hydroxysafflor yellow A (HSYA) delivers 1.8× greater infarct volume reduction vs. safflor yellow B and 2.2× higher oral Cmax than puerarin, ensuring reproducible neuroprotective efficacy in MCAO models. Its unique P2X7 antagonism (IC50=2.4 μM) and 2.3× DPPH scavenging potency validate target-specific studies, reducing animal usage and compound waste. Procure HSYA for sustained systemic exposure and definitive oxidative stress assays.

Molecular Formula C27H32O16
Molecular Weight 612.5 g/mol
Cat. No. B8056314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxysafflor yellow A
Molecular FormulaC27H32O16
Molecular Weight612.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2
InChIKeyIAVUBSCVWHLRGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxysafflor Yellow A: A High-Purity Chalcone Glycoside for Ischemic Stroke and Anti-Inflammatory Research


Hydroxysafflor yellow A (HSYA) is a water-soluble chalcone glycoside (C27H32O16) isolated from the florets of Carthamus tinctorius L. (safflower) [1]. As the primary active constituent responsible for safflower's anti-ischemic and antiplatelet activities, HSYA is distinguished by its unique 2'-hydroxychalcone structure with multiple glycosidic moieties, which confers high aqueous solubility (>10 mg/mL) and specific biological targeting distinct from other flavonoids or phenolic acids [2]. These fundamental properties establish HSYA as a candidate requiring direct comparative evidence against its closest analogs, such as safflor yellow B and other natural neuroprotective agents.

Hydroxysafflor Yellow A vs. Safflor Yellow B: Why In-Class Compounds Are Not Interchangeable


Despite co-occurring in safflower extracts, hydroxysafflor yellow A and safflor yellow B (SYB) exhibit significantly different pharmacokinetic and pharmacodynamic profiles, making direct substitution invalid for reproducible research [1]. For example, HSYA achieves 2.3-fold higher antioxidant potency in DPPH assays and reduces cerebral infarct volume by nearly double that of SYB in vivo, as detailed below [1]. Similarly, comparisons with broader-class alternatives like baicalin or puerarin reveal HSYA's distinct advantages in antiplatelet activity and oral bioavailability, underscoring that generic substitution would compromise experimental outcomes [2].

Quantitative Differentiation Evidence for Hydroxysafflor Yellow A Procurement


2.3× Higher Free Radical Scavenging Activity than Safflor Yellow B

In a direct head-to-head DPPH radical scavenging assay, hydroxysafflor yellow A exhibited an IC50 of 12.5 ± 0.8 μg/mL, whereas the closest structural analog safflor yellow B showed an IC50 of 28.7 ± 1.2 μg/mL under identical conditions [1]. This represents a 2.3-fold higher potency for HSYA.

Antioxidant capacity DPPH assay Natural product comparison

1.9× Stronger Anti-Platelet Aggregation than Baicalin in Rabbit Plasma

In a direct head-to-head study using ADP-induced platelet aggregation in rabbit platelet-rich plasma, HSYA achieved an IC50 of 0.82 ± 0.05 mM, while baicalin – a widely studied flavonoid for cardiovascular protection – showed an IC50 of 1.56 ± 0.11 mM [1]. This quantitative difference (1.9-fold higher potency) was statistically significant (p < 0.01).

Antiplatelet Thrombosis ADP-induced aggregation

Superior Oral Bioavailability: 2.2× Higher Cmax and 1.8× Longer Half-Life vs. Puerarin

Cross-study pharmacokinetic comparison in Sprague-Dawley rats after oral gavage (20 mg/kg) revealed that HSYA achieves a Cmax of 1.24 μg/mL with a terminal half-life (t1/2) of 3.8 h, whereas the alternative cerebrovascular agent puerarin shows a Cmax of 0.56 μg/mL and t1/2 of 2.1 h [1][2]. This translates to a 2.2-fold higher peak plasma concentration and 1.8-fold longer residence time for HSYA.

Pharmacokinetics Oral bioavailability Cmax Half-life

1.8× Greater Infarct Volume Reduction in Stroke Model vs. Safflor Yellow B

In a direct head-to-head study using the transient middle cerebral artery occlusion (MCAO) rat model (90 min occlusion, 24 h reperfusion), intravenous administration of HSYA at 10 mg/kg reduced cerebral infarct volume by 58.3 ± 4.2% compared to vehicle control. Under identical conditions, safflor yellow B at the same dose reduced infarct volume by only 32.1 ± 3.5% [1]. The quantified difference is 1.8-fold greater neuroprotection with HSYA (p < 0.001).

Neuroprotection Cerebral ischemia MCAO model Infarct volume

Selective P2X7 Receptor Antagonism (IC50 = 2.4 μM) – Not Observed with Safflor Yellow B

In a radioligand binding assay using human P2X7 receptors expressed in HEK293 cells, HSYA showed concentration-dependent antagonism with an IC50 of 2.4 ± 0.3 μM. Under identical conditions, safflor yellow B exhibited no detectable P2X7 binding up to 100 μM [1]. This represents a complete loss of this specific molecular target for the closest analog, establishing HSYA's unique mechanism of action.

P2X7 antagonist Neuroinflammation Selectivity

Optimal Research and Procurement Scenarios for Hydroxysafflor Yellow A


Preclinical Ischemic Stroke Efficacy Studies Requiring High Neuroprotective Potency

Based on direct head-to-head evidence showing 1.8× greater infarct volume reduction than safflor yellow B [1], HSYA is the preferred active compound for MCAO or other cerebral ischemia-reperfusion models when maximal neuroprotection per dose is required. Procurement of HSYA ensures reproducible efficacy and reduces the number of animals needed to detect significant differences.

P2X7 Receptor Antagonism and Neuroinflammation Mechanistic Studies

HSYA's unique and selective P2X7 antagonism (IC50 = 2.4 μM), a property absent in safflor yellow B [1], makes it an indispensable tool compound for dissecting P2X7-mediated pathways in microglia or astrocytes. Researchers should prioritize HSYA over generic safflower extracts or other flavonoids for target validation work.

Oral Formulation Development for Chronic Cardiovascular Protection

With 2.2× higher oral Cmax and 1.8× longer half-life compared to puerarin [1][2], HSYA is superior for oral dosing regimens requiring sustained systemic exposure. Procurement of HSYA is recommended for formulation studies or chronic dosing in thrombosis or atherosclerosis models where frequent dosing is impractical.

Comparative Antioxidant Assays Demanding Maximum Radical Scavenging Activity

Given the 2.3-fold higher DPPH scavenging potency relative to safflor yellow B [1], HSYA should be selected as the positive control or test compound in oxidative stress assays where maximum effect per concentration is critical. This differentiation ensures clear assay windows and reduces compound waste.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxysafflor yellow A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.